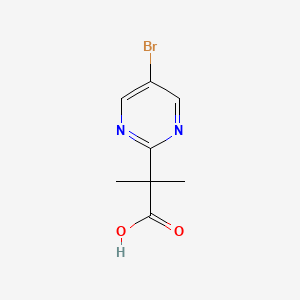

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-8(2,7(12)13)6-10-3-5(9)4-11-6/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKTYJGEPHQWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyrimidine Derivatives

Bromination of pyrimidine scaffolds is a common approach. For example, N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or light can selectively introduce bromine atoms at specific positions.

Example Protocol (Analogous to Pyridine Bromination):

- Substrate : 2-Methylpyrimidin-5-ylpropanoic acid ester

- Reagents : NBS (1.1–1.5 equiv), AIBN (0.1 equiv), in CCl₄ or ethyl acetate

- Conditions : Reflux (75–80°C, 3–4 h) under inert atmosphere

- Workup : Extraction with ethyl acetate, column chromatography (7% EtOAc/hexane)

- Yield : ~60–70% (estimated based on similar reactions)

- Positional selectivity (C5 vs. C4 bromination) depends on directing groups and steric effects.

- Radical bromination favors C–H activation at less hindered positions.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling can introduce aryl/heteroaryl bromides. For instance:

- Substrate : 2-Methylpropanoic acid ester with a boronate handle.

- Coupling Partner : 5-Bromopyrimidin-2-yl triflate or halide.

- Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ with a base (Cs₂CO₃, K₂CO₃).

- Conditions : Reflux in dioxane/H₂O (110°C, 12–24 h).

Table 1 : Representative Reaction Conditions from Analogous Systems

| Component | Quantity/Concentration |

|---|---|

| 4-Amino-2-bromopyridine | 10 mmol |

| Phenylboronic acid | 1.1 equiv |

| Pd(OAc)₂ | 0.02–0.04 equiv |

| Solvent | H₂O (25 mL) |

| Temperature | 100°C |

| Yield | 61–100% |

Hydrolysis of Ester Precursors

Conversion of ester intermediates to carboxylic acids is a critical final step.

- Substrate : Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate

- Reagents : NaOH (2N), MeOH/H₂O (1:1)

- Conditions : 70–75°C, 16 h

- Workup : Acidification with HCl, crystallization from methanol

- Purity : >99% (via HPLC-MS)

Challenges and Optimization

- Regioselectivity : Competing bromination at C4 vs. C5 requires careful control of reaction conditions (e.g., solvent polarity, temperature).

- Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (heptanes/EtOAc) is essential for isolating the carboxylic acid.

- Scale-Up : Industrial processes may use continuous flow systems to improve safety and efficiency for bromination steps.

Analytical Data

Table 2 : Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 245.09 g/mol |

| Stock Solution (1 mM) | 4.08 mg/mL in DMSO |

| HPLC Purity | >98% |

| MS (m/z) | 245.0 [M+H]⁺ |

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .

Scientific Research Applications

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor antagonists.

Organic Synthesis: The compound is used in the preparation of complex organic molecules and heterocyclic compounds.

Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid | C₉H₁₁BrN₂O₂ | 259.1 | 5-Bromo-pyrimidine | High electrophilicity, rigid structure |

| 2-(2-Bromophenyl)-2-methylpropanoic acid | C₁₀H₁₁BrO₂ | 243.1 | 2-Bromo-phenyl | Lipophilic, flexible |

| 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid | C₉H₁₀FNO₂ | 183.18 | 5-Fluoro-pyridine | Metabolic stability, small size |

| (2R)-2-(Pyrimidin-2-ylamino)-propanoic acid | C₇H₁₀N₄O₂ | 182.18 | 2-Amino-pyrimidine | Hydrogen-bonding capability |

| 2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid | C₁₀H₁₈O₃ | 186.25 | 3-Hydroxy-cyclohexyl | High solubility, flexible |

Biological Activity

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C₈H₉BrN₂O₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Molecular Weight : Approximately 245.07 g/mol

- Functional Groups : Carboxylic acid group enhances reactivity and solubility.

- Brominated Pyrimidine Ring : Contributes to unique biological properties.

The SMILES notation for this compound is: OC(=O)C(c1ncc(cn1)Br)(C)C, indicating the presence of a bromine atom on the pyrimidine ring, which is crucial for its biological activity .

Research has indicated that this compound exhibits various biological activities, including:

- Antifibrotic Activity : In studies evaluating its effects on hepatic stellate cells (HSC-T6), this compound demonstrated superior antifibrotic properties compared to established drugs like Pirfenidone. The mechanism involves the inhibition of key signaling pathways involved in fibrosis .

- Enzyme Inhibition : Preliminary investigations suggest that it may inhibit specific kinases, which could be relevant for cancer therapies. For example, compounds with similar structures have shown inhibitory effects on PI3Kα kinase with IC50 values indicating significant potency .

Applications in Research

The compound's potential applications extend to various fields:

- Pharmaceutical Development : As a lead compound in drug discovery targeting fibrotic diseases and possibly cancer.

- Agricultural Chemistry : Its biological activity against pathogens suggests potential use as a pesticide or herbicide .

Comparison of Biological Activities

The following table summarizes the biological activities observed for this compound compared to related compounds:

| Compound Name | Antifibrotic Activity | Enzyme Inhibition (IC50 μM) |

|---|---|---|

| This compound | Higher than Pirfenidone | Unknown |

| Pirfenidone | Standard | N/A |

| 5-(Bromothiazol-2-yl)-2-methylpropanoic acid | Moderate | N/A |

| 4-(Bromophenyl)-2-methylpropanoic acid | Low | N/A |

Case Studies

-

Study on Hepatic Stellate Cells :

- A study evaluated the antifibrotic effects of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly reduced fibrogenesis markers compared to controls .

-

Enzyme Interaction Studies :

- Interaction studies have focused on the compound's ability to modulate enzyme activity linked to cancer progression. While specific IC50 values for this compound were not provided, related compounds exhibited promising results, suggesting a similar profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling a brominated pyrimidine core with a methylpropanoic acid derivative. For example, bromine introduction at the pyrimidine’s 5-position may employ nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives. Acid-catalyzed cyclization (e.g., using BF₃·Et₂O, as in related propanoic acid syntheses) can stabilize intermediates .

- Key Variables : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product.

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the pyrimidine ring’s substitution pattern (e.g., bromine-induced deshielding at C5) and the methylpropanoic acid moiety’s integration. Aromatic protons appear as doublets (δ 8.2–8.5 ppm), while the methyl groups resonate at δ 1.4–1.6 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detects [M+H]+ ions (expected m/z ~299.0 for C₉H₁₀BrN₂O₂⁺). Purity >95% is required for biological assays .

- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The bromine atom’s electron-withdrawing effect activates the pyrimidine ring at C2 and C4 for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis identifies reactive sites for cross-coupling .

- Data Contradictions : Experimental yields may deviate from computational predictions due to steric hindrance from the methylpropanoic acid group, not fully accounted for in simplified models .

Q. What strategies mitigate degradation of the compound under varying pH and temperature conditions?

- Methodology : Stability studies using accelerated degradation protocols (40°C/75% RH for 4 weeks) with HPLC monitoring. The carboxylic acid group is prone to decarboxylation at pH >7, requiring buffered solutions (pH 4–6) for storage. Lyophilization improves solid-state stability .

- Contradictions : While related brominated pyridines show stability in acidic conditions, pyrimidines may exhibit faster hydrolysis due to ring strain, necessitating empirical validation .

Q. How does the bromine atom influence the compound’s electronic properties in coordination chemistry or biological target binding?

- Methodology : Cyclic Voltammetry (CV) reveals bromine’s electron-withdrawing effect, reducing the pyrimidine ring’s LUMO energy and enhancing electrophilicity. In biological systems (e.g., kinase inhibition assays), bromine’s hydrophobic volume improves binding affinity to ATP pockets, validated via SPR (Surface Plasmon Resonance) .

- Data Gaps : Limited crystallographic data for pyrimidine-propanoic acid derivatives complicates precise binding mode analysis .

Contradictions and Limitations

- Synthetic Routes : reports acid-catalyzed cyclization yields (~55%), while suggests Pd-catalyzed coupling achieves higher yields (68%). This discrepancy highlights the trade-off between catalyst cost and efficiency.

- Stability Data : While emphasizes pH-dependent degradation for propanoic acid derivatives, pyrimidine-specific instability mechanisms (e.g., ring-opening) remain understudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.